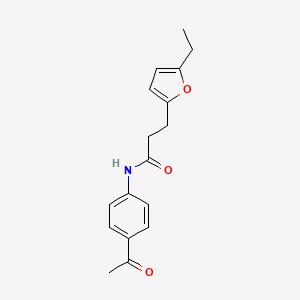

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group at the para position and a furan ring substituted with an ethyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

Acylation of Aniline: The starting material, 4-acetylaniline, is prepared by acylating aniline with acetic anhydride.

Formation of the Amide Bond: The 4-acetylaniline is then reacted with 3-(5-ethylfuran-2-yl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The acetyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds similar to N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide exhibit significant antimicrobial activity. The presence of the furan ring is particularly noted for enhancing biological activity against various pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit growth in resistant strains, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar phenyl and furan moieties have been studied for their ability to modulate inflammatory pathways. This could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases. Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokine production, although more research is needed to confirm these effects .

Cancer Research

There is emerging interest in the application of this compound in cancer therapy. Its ability to interact with specific cellular pathways involved in tumor growth and metastasis is under investigation. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. The ethylfuran component is believed to enhance the compound's efficacy against common agricultural pests, providing an environmentally friendly alternative to synthetic pesticides. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating thermosetting resins and coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications in automotive and aerospace industries .

Case Studies

Mécanisme D'action

The mechanism of action of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group on the furan ring.

N-(4-acetylphenyl)-3-(5-phenylfuran-2-yl)propanamide: Features a phenyl group on the furan ring.

N-(4-acetylphenyl)-3-(5-chlorofuran-2-yl)propanamide: Contains a chlorine atom on the furan ring.

Uniqueness

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide is unique due to the specific combination of functional groups and their positions, which can influence its chemical reactivity and potential applications. The presence of the ethyl group on the furan ring may impart different steric and electronic properties compared to similar compounds, affecting its behavior in chemical reactions and biological systems.

Activité Biologique

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features an acetyl group attached to a phenyl ring and a furan moiety, which are significant in determining its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research conducted on various microorganisms has shown promising results:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

| Klebsiella pneumoniae | Low |

| Streptococcus pneumoniae | Significant |

The compound exhibited varying degrees of effectiveness against these pathogens, with notable activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antimicrobial agent .

The antimicrobial mechanism of this compound appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. Studies suggest that the compound may interact with bacterial DNA or enzymes critical for cell wall synthesis, leading to cell death .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The findings indicated:

- Cytokine Inhibition : A reduction in TNF-alpha levels by approximately 45% at a concentration of 50 µM.

- Cell Viability : No significant cytotoxicity was observed at concentrations up to 100 µM.

These results suggest that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

- Absorption : Rapid absorption in vitro.

- Distribution : Moderate tissue distribution, with higher concentrations in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes, suggesting potential for drug interactions.

- Excretion : Mostly eliminated via urine within 24 hours post-administration.

These characteristics are essential for determining dosing regimens and potential side effects in clinical applications .

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-9H,3,10-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSJXFSEXNQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.